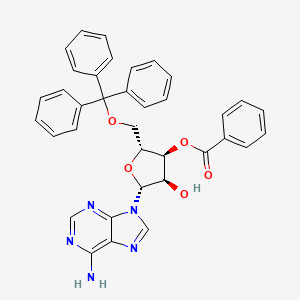
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and a benzoate ester. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate typically involves multiple steps, including the protection of functional groups, formation of the tetrahydrofuran ring, and coupling of the purine base with the benzoate ester. Common reagents used in these reactions include trityl chloride for protection, and various catalysts for ring formation and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it useful in the study of DNA and RNA.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functions, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate involves its interaction with various molecular targets. The purine base can interact with nucleic acids, while the benzoate ester can interact with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Ribavirin: An antiviral drug with a similar structure.
Zidovudine: An antiretroviral drug used in the treatment of HIV.
Uniqueness
What sets (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate apart from these compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C36H31N5O5 |
|---|---|
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(trityloxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C36H31N5O5/c37-32-29-33(39-22-38-32)41(23-40-29)34-30(42)31(46-35(43)24-13-5-1-6-14-24)28(45-34)21-44-36(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22-23,28,30-31,34,42H,21H2,(H2,37,38,39)/t28-,30-,31-,34-/m1/s1 |
InChI-Schlüssel |
WRZDWTKEXOKYBO-UTBAFCPYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


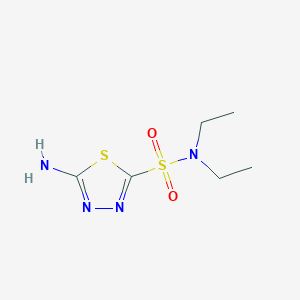
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

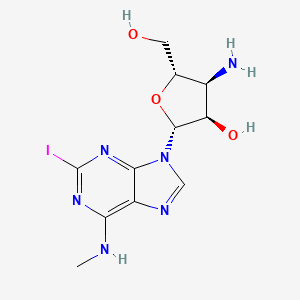
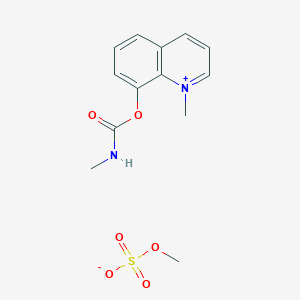
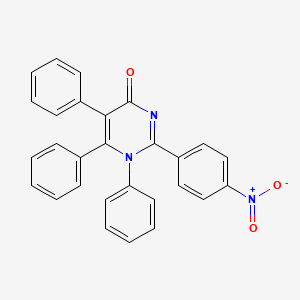
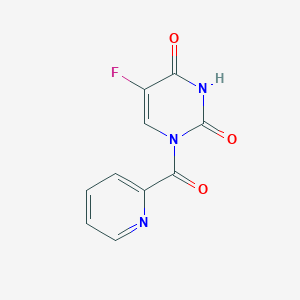
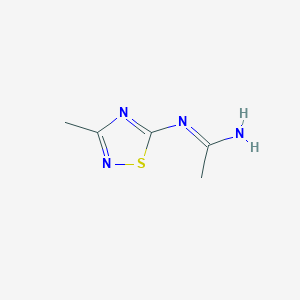
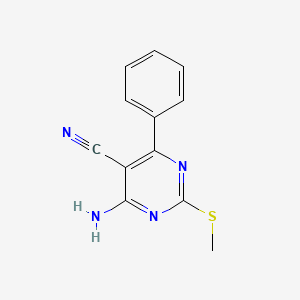
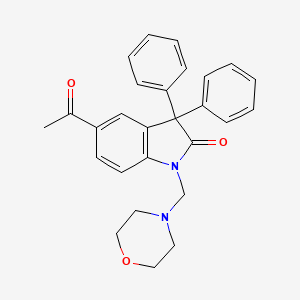

![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
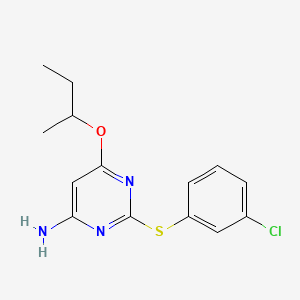
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
